Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
CAS No.:
Cat. No.: VC15898176
Molecular Formula: C14H18ClNO3
Molecular Weight: 283.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18ClNO3 |
|---|---|
| Molecular Weight | 283.75 g/mol |
| IUPAC Name | tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H18ClNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-6-4-5-7-11(10)15/h4-7,18H,8-9H2,1-3H3 |
| Standard InChI Key | AERXHNIJJBIUHP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2Cl)O |
Introduction
Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group, a 2-chlorophenyl moiety, and a hydroxyazetidine core, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis
The synthesis of tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate typically involves multi-step organic reactions. These steps may include the preparation of the azetidine ring, introduction of the chlorophenyl group, and esterification to introduce the tert-butyl group. Common reagents used in such syntheses include strong bases like sodium hydride or potassium tert-butoxide, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Chemical Reactions
Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions:
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Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, potentially replacing the chlorine with other functional groups.
Scientific Research
This compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it valuable for studying enzyme interactions and protein-ligand binding.
Industrial Applications
It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C14H18ClNO3 |
| Molecular Weight | 283.75 g/mol |
| CAS Number | 1481861-44-2 |
| Synthesis | Multi-step organic reactions |
| Applications | Pharmaceutical synthesis, materials science |
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